1-tert-butyl-1H-pyrazole-3,5-diamine
CAS No.: 1248686-50-1
Cat. No.: VC0036221
Molecular Formula: C7H14N4
Molecular Weight: 154.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248686-50-1 |
|---|---|
| Molecular Formula | C7H14N4 |
| Molecular Weight | 154.217 |
| IUPAC Name | 1-tert-butylpyrazole-3,5-diamine |
| Standard InChI | InChI=1S/C7H14N4/c1-7(2,3)11-6(9)4-5(8)10-11/h4H,9H2,1-3H3,(H2,8,10) |
| Standard InChI Key | DAJMAXVJKSEDDZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C(=CC(=N1)N)N |
Introduction
Chemical Identity and Structural Characteristics
1-tert-butyl-1H-pyrazole-3,5-diamine is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. The structure consists of a five-membered pyrazole ring with two nitrogen atoms, where a tert-butyl group is attached to one of the ring nitrogens (N1 position), and two amino groups are positioned at the C3 and C5 positions of the ring. This arrangement creates a molecule with multiple potential hydrogen bonding sites and structural features conducive to biological interactions.
Chemical Identifiers and Basic Information
The following table presents the key chemical identifiers and physical properties of 1-tert-butyl-1H-pyrazole-3,5-diamine:
| Parameter | Value |
|---|---|
| Chemical Name | 1-tert-butyl-1H-pyrazole-3,5-diamine |
| CAS Registry Number | 1248686-50-1 |
| Synonyms | 1-(1,1-Dimethylethyl)-1H-pyrazole-3,5-diamine |
| Molecular Formula | C₇H₁₄N₄ |
| Molecular Weight | 154.21300 g/mol |
| Exact Mass | 154.12200 |
| Polar Surface Area (PSA) | 69.86000 |
| LogP | 1.96490 |
Structural Features
The structure of 1-tert-butyl-1H-pyrazole-3,5-diamine features several key elements that contribute to its chemical behavior:
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The pyrazole heterocycle provides a planar, aromatic core with π-electron distribution.
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The tert-butyl group at the N1 position introduces steric bulk and hydrophobicity.
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The two amino groups at positions C3 and C5 serve as hydrogen bond donors and potential sites for further derivatization.
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The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.
These structural features contribute to the compound's moderate lipophilicity (LogP of 1.96490) and relatively high polar surface area (69.86000), suggesting a balanced profile of lipophilic and hydrophilic properties .
Physical and Chemical Properties
Comparison with Related Compounds
Comparing 1-tert-butyl-1H-pyrazole-3,5-diamine with structurally similar compounds can provide additional insights. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (CAS: 118430-73-2) has a similar structure but contains only one amine group and has a methyl substituent instead of a second amine group. This related compound has a molecular weight of 153.23 g/mol and formula C₈H₁₅N₃, closely resembling our compound of interest .
The structural similarity suggests that some physical and chemical behaviors might be comparable between these compounds, though the presence of an additional amino group in 1-tert-butyl-1H-pyrazole-3,5-diamine would likely increase its hydrogen-bonding capacity and water solubility compared to the mono-amine derivative .
Synthesis and Preparation Methods
Insights from Related Derivatives
The synthesis of related pyrazole-3,5-diamine derivatives, as described in the literature, often involves the use of green solvents such as polyethylene glycol-400 (PEG-400). For instance, the synthesis of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives involves a diazotization reaction with appropriate aniline followed by reaction with malononitrile, and subsequent treatment with hydrazine hydrate in PEG-400 at 60°C for 5-6 hours .
Such methodologies might be adapted for the synthesis of 1-tert-butyl-1H-pyrazole-3,5-diamine with appropriate modifications to incorporate the tert-butyl group at the N1 position. The use of green solvents like PEG-400 represents an environmentally friendly approach that could be advantageous for large-scale preparation .
Analytical Characterization
Spectroscopic Techniques for Identification
The characterization of 1-tert-butyl-1H-pyrazole-3,5-diamine would typically employ multiple complementary spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on spectroscopic data from related compounds, the 1H-NMR spectrum of 1-tert-butyl-1H-pyrazole-3,5-diamine would likely show:
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A singlet for the tert-butyl group (9H) around δ 1.2-1.5 ppm
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A singlet for the pyrazole C4-H proton around δ 5.0-5.5 ppm
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Broad signals for the two NH₂ groups around δ 4.0-6.0 ppm, potentially with different chemical shifts depending on their environments
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic bands for:
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N-H stretching vibrations from the amino groups (3300-3500 cm⁻¹)
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C-H stretching from the tert-butyl group (2850-2980 cm⁻¹)
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C=N and C=C stretching vibrations from the pyrazole ring (1550-1650 cm⁻¹)
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C-N stretching vibrations (1200-1350 cm⁻¹)
For example, related pyrazole-3,5-diamine derivatives show NH₂ stretching bands around 3405, 3302 cm⁻¹ and C=N stretching around 1617 cm⁻¹ .
Mass Spectrometry
Mass spectrometry would be valuable for confirming the molecular weight and formula of the compound. The molecular ion peak would be expected at m/z 154.12, consistent with the calculated exact mass. Fragmentation patterns might include the loss of the tert-butyl group and various rearrangements of the heterocyclic core .
Molecular Interactions and Structure-Activity Relationships
Structure-Activity Relationship Considerations
When considering the development of derivatives based on the 1-tert-butyl-1H-pyrazole-3,5-diamine scaffold, several structure-activity relationship (SAR) principles might apply:
Docking studies of related compounds have shown that pyrazole-3,5-diamine derivatives can form multiple hydrogen bonds with enzyme active sites. For example, some derivatives display hydrogen bonding with ASN-1640, ALA-1667, and ASP-1644 amino acid residues, as well as van der Waals interactions with multiple residues including GLN-1638, ARG-1641, and TYR-1637 .
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